The synthesis of IDD388 involves several key steps, typically starting from commercially available precursors. The general synthetic route includes:
The synthesis may utilize techniques such as high-performance liquid chromatography for purification and nuclear magnetic resonance spectroscopy for structural confirmation. The reaction conditions (temperature, solvent choice) are optimized to maximize yield and purity.
IDD388 features a complex molecular structure with a sulfonyl group attached to a pyridazinone ring. The presence of halophenoxyacetic acid moieties contributes to its binding characteristics.
The molecular formula for IDD388 is C₁₄H₁₃ClF₄N₂O₃S, and it has a molecular weight of approximately 396.68 g/mol. Crystallographic studies have provided insights into its three-dimensional conformation, revealing key interactions with the active site of aldose reductase .
IDD388 primarily undergoes reversible binding with aldose reductase, where it competes with glucose for the active site. The binding process is characterized by significant enthalpic contributions, indicating strong interactions between the inhibitor and enzyme.
Kinetic studies have shown that IDD388 exhibits competitive inhibition, with a calculated inhibition constant that reflects its potency relative to other known inhibitors. The reaction dynamics can be studied using techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities .
The mechanism by which IDD388 inhibits aldose reductase involves several steps:
Studies have demonstrated that IDD388's binding is influenced by both steric and electronic factors, which can be quantitatively assessed through molecular dynamics simulations .
IDD388 is typically presented as a solid compound with high solubility in organic solvents. Its melting point and solubility characteristics are essential for formulation in pharmaceutical applications.
The compound exhibits stability under physiological conditions but may undergo hydrolysis in extreme pH environments. Its chemical reactivity is primarily governed by the functional groups present, which facilitate interactions with biological targets.
Spectroscopic analyses (e.g., infrared spectroscopy) confirm the presence of functional groups critical for biological activity, while thermal analysis provides insights into its stability profile under various conditions .
IDD388 serves as a valuable tool in pharmacological research aimed at elucidating the role of aldose reductase in diabetes and related disorders. Its application extends to:
IDD388 functions as a competitive inhibitor of ALR2, binding directly to the enzyme’s catalytic site with high affinity (IC₅₀ = 30–400 nM) [2]. Its inhibition mechanism centers on occupying the anion-binding pocket (ABP), a conserved region critical for substrate recognition in AKR enzymes. Key interactions include:
High-resolution crystallography (PDB: 3LZ3) confirms IDD388 displaces natural substrates like glucose by sterically blocking the ABP. This occupation increases the enzyme’s apparent Kₘ for substrates without altering Vₘₐₓ, consistent with classical competitive inhibition [2] [5]. NADP⁺ cofactor remains bound during inhibition, stabilizing the IDD388-ALR2 complex through van der Waals contacts [2].
Table 1: Key Binding Interactions of IDD388 with ALR2 (PDB 3LZ3) [2]
IDD388 Functional Group | ALR2 Residue | Interaction Type | Distance (Å) |
---|---|---|---|
Carboxylic acid oxygen | His110 | Salt bridge | 2.7 |
Carboxylic acid oxygen | Tyr48 | Salt bridge | 3.1 |
Phenoxy ether oxygen | Trp111 | Hydrogen bond | 2.9 |
Bromine atom | Leu300 | Hydrophobic contact | 3.8 |
Chlorine atom | Phe122 | π-Halogen interaction | 3.5 |
While IDD388 inhibits ALR2, it exerts distinct effects on AKR1B10—an enzyme overexpressed in cancers. Here, IDD388 induces conformational rearrangement via π-π stacking between its benzene ring and Trp112 (AKR1B10 numbering). This interaction:
Crystallographic data (PDB: 5LIU) reveals IDD388’s binding reduces AKR1B10 flexibility, locking Loop A (residues 125–136) into a closed conformation. This contrasts with ALR2, where Loop B (residues 298–304) dominates inhibitor interactions. Thermodynamic analyses indicate π-stacking contributes significantly to binding enthalpy (ΔG = −29.3 kJ/mol), offsetting entropic penalties from loop rigidification [7] [10].
Table 2: Structural Effects of IDD388 on AKR1B10 vs. ALR2 [7] [8]
Parameter | AKR1B10-IDD388 (5LIU) | ALR2-IDD388 (3LZ3) |
---|---|---|
Key π-π Interaction | Benzene ring ↔ Trp112 | Absent (Trp111 sterically hindered) |
Loop Conformational Shift | Loop A closed | Loop B partially disordered |
Halogen Bonding Partner | Phe123 (ortho-bromine) | Leu300 (meta-bromine) |
ΔG (kJ/mol) | −46.7 | −29.3 |
IDD388’s halogen atoms (bromine, chlorine, fluorine) govern selectivity between AKR1B10 and ALR2:
Selectivity is further modulated by desolvation penalties: IDD388’s polyhalogenated structure incurs higher solvation energy. AKR1B10’s more hydrophobic active site reduces this penalty, enhancing relative binding by 15-fold compared to ALR2 [7] [10].
Loop A (residues 125–136) in AKR1B10 exhibits pronounced flexibility, enabling induced-fit binding:
In ALR2, Loop B (analogous to Loop A) remains rigid due to hydrogen bonding between Leu300 and NADP⁺. Mutagenesis studies confirm replacing AKR1B10 Loop A with ALR2 sequences abolishes IDD388’s high-affinity binding, underscoring its role in conferring selectivity [10].
Table 3: Selectivity Determinants of IDD388 for AKR1B10 vs. ALR2 [7] [10]
Structural Feature | Effect on AKR1B10 | Effect on ALR2 | Selectivity Consequence |
---|---|---|---|
Trp112 (AKR1B10)/Trp111 (ALR2) | π-Stacking with inhibitor | Steric clash with ortho-bromine | 10-fold higher AKR1B10 affinity |
Loop A Flexibility | High (induced-fit pocket formation) | Low (rigid architecture) | Enhanced AKR1B10 inhibition |
Active Site Hydration | Low (hydrophobic) | High (polar residues) | Favorable AKR1B10 desolvation |
Specificity Pocket Size | Larger (Phe123 side-chain rotation) | Smaller (Trp111 obstruction) | Accommodates bulkier inhibitors |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1